molecular formula C17H17FN2O3S B2687629 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide CAS No. 2034411-37-3

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide

Cat. No. B2687629
CAS RN: 2034411-37-3
M. Wt: 348.39
InChI Key: DLRJMKSUENUYGF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a 2,3-dihydrobenzo[f][1,4]oxazepin ring and a thiophene ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of similar compounds typically involves the formation of the aromatic ring, the formation of the aryl-C 3 bond, the formation of the alkyl C2–C3 bond, two-component cyclisation approaches, and rearrangement reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzo[f][1,4]oxazepin ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been explored in the synthesis of various carboxamide derivatives and heterocyclic structures. For instance, in the study by Fong et al. (2004), a method for synthesizing thiazole-5-carboxylate esters is presented, demonstrating the versatility of similar compounds in organic synthesis (Fong, Janowski, Prager, & Taylor, 2004). Additionally, Ouyang, Tamayo, and Kiselyov (1999) reported on the efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones, highlighting the chemical flexibility of related structures (Ouyang, Tamayo, & Kiselyov, 1999).

Biological Activities and Therapeutic Potential

Antimicrobial and Antitumor Properties

Future Directions

The future research directions for this compound could include further exploration of its synthesis, investigation of its chemical reactions, determination of its physical and chemical properties, and evaluation of its biological activity and potential applications .

properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-11-2-5-15(24-11)17(22)19-6-7-20-9-12-8-13(18)3-4-14(12)23-10-16(20)21/h2-5,8H,6-7,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRJMKSUENUYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide

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